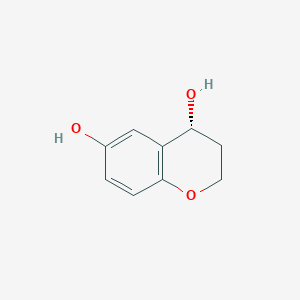

(4R)-3,4-Dihydro-2H-chromene-4,6-diol

Descripción general

Descripción

(4R)-3,4-Dihydro-2H-chromene-4,6-diol is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound features a chromene ring structure with hydroxyl groups at the 4 and 6 positions, making it a diol. The (4R) designation indicates the specific stereochemistry of the molecule, which can influence its biological activity and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3,4-Dihydro-2H-chromene-4,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2’-hydroxyacetophenone derivatives. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(4R)-3,4-Dihydro-2H-chromene-4,6-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products Formed

Oxidation: Formation of chromone derivatives.

Reduction: Formation of tetrahydrochromene derivatives.

Substitution: Formation of halogenated chromenes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound belongs to the class of chromenes, which are known for their diverse biological activities. Its molecular formula is C15H14O6, and it has been studied for its potential therapeutic effects due to its structural similarity to flavonoids, which are known for their antioxidant properties .

Medicinal Applications

1. Antioxidant Activity

Research indicates that (4R)-3,4-Dihydro-2H-chromene-4,6-diol exhibits strong antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. A study highlighted its ability to scavenge free radicals effectively, suggesting potential use in nutraceuticals aimed at reducing oxidative damage .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. This property positions it as a candidate for developing anti-inflammatory drugs, particularly for conditions like arthritis and other inflammatory diseases. The modulation of inflammatory pathways by this compound has been documented in several experimental models .

3. Neuroprotective Properties

Recent investigations have shown that this compound may offer neuroprotective effects against neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier and exert protective effects on neuronal cells has been a focal point of research. The compound's mechanism involves reducing amyloid-beta aggregation and promoting neuronal survival under stress conditions .

Data Tables

| Application | Mechanism | References |

|---|---|---|

| Antioxidant Activity | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotective | Reduces amyloid-beta aggregation |

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted on various flavonoids including this compound revealed its superior antioxidant capacity compared to other compounds in the same class. The methodology involved measuring the compound's ability to reduce oxidative stress markers in cultured human cells.

Case Study 2: Neuroprotection in Animal Models

In a controlled animal study, this compound was administered to models of Alzheimer's disease. Results indicated significant improvements in cognitive function and reductions in neuroinflammation markers when compared to control groups receiving no treatment.

Mecanismo De Acción

The mechanism of action of (4R)-3,4-Dihydro-2H-chromene-4,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate signaling pathways related to oxidative stress and inflammation, contributing to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Chromene: The parent compound of (4R)-3,4-Dihydro-2H-chromene-4,6-diol, lacking the hydroxyl groups.

Flavonoids: A class of compounds with similar structures and biological activities.

Coumarins: Another class of compounds with a chromene-like structure.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 4 and 6 positions. These features can significantly influence its biological activity and make it a valuable compound for research and development in various fields.

Actividad Biológica

(4R)-3,4-Dihydro-2H-chromene-4,6-diol is a member of the chromene family, which has garnered attention for its diverse biological activities. This article delves into the compound's structure, synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a chromene ring structure with hydroxyl groups at the 4 and 6 positions, which contribute to its biological activity. The stereochemistry indicated by (4R) is crucial as it influences the interaction of the compound with biological targets.

Synthesis Methods:

- Acid-Catalyzed Cyclization : Utilizes 2’-hydroxyacetophenone derivatives under strong acidic conditions.

- Continuous Flow Synthesis : An industrial method that enhances yield and purity through real-time monitoring and control.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells by:

- Interacting with tubulin to inhibit polymerization.

- Causing G2/M phase cell cycle arrest.

- Triggering caspase-dependent apoptosis pathways .

2. Neuroprotective Effects

The compound has demonstrated neuroprotective properties in various studies:

- It inhibits glutamate-induced neuronal injury by reducing reactive oxygen species (ROS) and modulating MAPK signaling pathways .

- It shows potential in promoting neurite outgrowth, suggesting implications for neurodegenerative diseases like Alzheimer's .

3. Antioxidant Activity

This compound possesses antioxidant properties that help mitigate oxidative stress, which is linked to various chronic diseases.

4. Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity, contributing to its therapeutic potential in conditions characterized by inflammation .

The biological effects of this compound are primarily attributed to:

- Hydrogen Bonding : The hydroxyl groups facilitate interactions with biological macromolecules.

- Modulation of Signaling Pathways : It influences pathways related to oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

| Compound Type | Biological Activity | Unique Features |

|---|---|---|

| Chromenes | Anticancer, antimicrobial | Basic structure without hydroxyl groups |

| Flavonoids | Antioxidant, anti-inflammatory | Diverse structures with varied activities |

| Coumarins | Anticancer, anticoagulant | Similar chromene-like structures |

Case Studies and Research Findings

- Antitumor Activity Study : A study reported that derivatives of 2H/4H-chromenes showed cytotoxic effects in various cancer cell lines, leading to apoptosis through specific molecular interactions .

- Neuroprotection Research : In vitro studies demonstrated that the compound could significantly improve cell viability in neuronal cells subjected to oxidative stress .

- Anti-inflammatory Research : Another study highlighted its role in reducing inflammatory markers in cellular models .

Propiedades

IUPAC Name |

(4R)-3,4-dihydro-2H-chromene-4,6-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,10-11H,3-4H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIXNYIUQLLDBS-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1O)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.